REACTION_CXSMILES
|
O[C:2]1[C:7](C)=[C:6](O)[CH:5]=[C:4]([CH3:10])[N:3]=1.O=P(Cl)(Cl)[Cl:13].C(N(CC)C1C=CC=CC=1)C.[CH:27]([Cl:30])(Cl)Cl>>[Cl:13][C:2]1[C:7]([CH3:6])=[C:27]([Cl:30])[CH:5]=[C:4]([CH3:10])[N:3]=1
|
Name
|
|
Quantity
|
2.86 g
|
Type
|
reactant
|
Smiles
|
OC1=NC(=CC(=C1C)O)C
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
3.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(C1=CC=CC=C1)CC
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether
|
Type
|
CUSTOM
|
Details
|
The organic layer was dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give 3.02 g of the crude material
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=CC(=C1C)Cl)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.3102 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |